Spectinomycin dihydrochloride pentahydrate
Overview
Description
Spectinomycin hydrochloride is an aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the causative agent of gonorrhea . Spectinomycin hydrochloride is known for its ability to inhibit protein synthesis in bacterial cells, making it an effective bacteriostatic agent .
Mechanism of Action
Target of Action
Spectinomycin dihydrochloride pentahydrate primarily targets the 30S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a significant role in the translation of mRNA into proteins .
Mode of Action
Spectinomycin acts by inhibiting protein synthesis in the bacterial cell . It binds to the 30S ribosomal subunit, specifically interfering with peptidyl tRNA translocation . This interruption in the protein synthesis process hinders the elongation of the peptide chain, leading to the termination of protein synthesis . As a result, it exhibits bactericidal action .
Biochemical Pathways
The primary biochemical pathway affected by Spectinomycin is the protein synthesis pathway . By binding to the 30S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to the premature termination of protein synthesis . The downstream effect of this disruption is the inhibition of bacterial growth and replication, as proteins are essential for these processes .
Pharmacokinetics
Spectinomycin is rapidly and almost completely absorbed after intramuscular injection . .
Result of Action
The molecular effect of Spectinomycin’s action is the disruption of protein synthesis . On a cellular level, this leads to the inability of the bacterial cell to produce essential proteins, ultimately resulting in bacterial cell death .
Action Environment
The action of Spectinomycin can be influenced by environmental factors such as temperature and solvent composition . For instance, the solubility of this compound in various solvents increases with the rise in temperature and initial methanol composition of binary solvents . This can affect the bioavailability and, consequently, the efficacy of the drug . Furthermore, polar interactions between Spectinomycin and solvent molecules can play a crucial role in promoting the dissolution of Spectinomycin, thereby potentially influencing its action .
Biochemical Analysis
Biochemical Properties
Spectinomycin Dihydrochloride Pentahydrate acts by selectively targeting the bacterial ribosome and interrupting protein synthesis . It binds to the 30S ribosomal subunit of bacteria and interrupts protein synthesis and peptide elongation, leading to bacterial cell death . It has been shown to have a wide variety of uses, including treating acute gonorrheal urethritis and cervicitis .
Cellular Effects
This compound has been shown to be active against most strains of Neisseria gonorrhoeae . It is bactericidal in its action, meaning it kills bacteria rather than merely inhibiting their growth . It is used in cell culture applications and can be used to select for resistant bacteria and plant cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting protein synthesis in the bacterial cell . The site of action is the 30S ribosomal subunit . It binds to the 30S ribosomal subunit of bacteria and interrupts protein synthesis and peptide elongation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used in cell culture applications . It is recommended for use in cell culture applications at 7.5-20 mg/L . The solubility of this compound increases with the rise in temperature and initial methanol composition of binary solvents .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found in the search results, this compound is known to be used in the treatment of bacterial infections in humans and animals .
Metabolic Pathways
Specific information on the metabolic pathways that this compound is involved in was not found in the search results. It is known that it acts by inhibiting protein synthesis in the bacterial cell .
Transport and Distribution
It is soluble in water, methanol, propyleneglycol; very soluble benzene, chloroform, ethanol and acetone , which may influence its distribution.
Subcellular Localization
Specific information on the subcellular localization of this compound was not found in the search results. It is known to bind to the 30S ribosomal subunit of bacteria , which suggests that it localizes to the bacterial ribosome during its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spectinomycin hydrochloride involves the fermentation of Streptomyces spectabilis. The antibiotic is then isolated and purified through a series of chemical reactions. The compound is typically obtained as a dihydrochloride pentahydrate salt .
Industrial Production Methods: Industrial production of spectinomycin hydrochloride follows a similar process, starting with the fermentation of Streptomyces spectabilis. The fermentation broth is subjected to extraction and purification processes to isolate the antibiotic. The final product is then crystallized to obtain spectinomycin hydrochloride in its pure form .
Chemical Reactions Analysis
Types of Reactions: Spectinomycin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Spectinomycin hydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Spectinomycin hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic that inhibits protein synthesis but has a broader spectrum of activity.
Streptomycin: Similar to spectinomycin, it binds to the 30S ribosomal subunit but is used to treat tuberculosis.
Kanamycin: An aminoglycoside antibiotic with a similar mechanism of action but different clinical applications.
Uniqueness: Spectinomycin hydrochloride is unique in its specific use for treating gonorrhea, especially in patients who are allergic to penicillin. Its bacteriostatic nature and specific binding to the 30S ribosomal subunit distinguish it from other antibiotics .
Properties
Spectinomycin is an inhibitor of protein synthesis in the bacterial cell; the site of action is the 30S ribosomal subunit. It is bactericidal in its action. | |
CAS No. |
22189-32-8 |
Molecular Formula |
C14H27ClN2O8 |
Molecular Weight |
386.82 g/mol |
IUPAC Name |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;hydrate;hydrochloride |
InChI |
InChI=1S/C14H24N2O7.ClH.H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;1H;1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1 |
InChI Key |
UJEMGEUVWHFXGB-XYQGXRRISA-N |
SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.Cl |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.Cl |
22189-32-8 | |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
1695-77-8 (Parent) |
solubility |
Easily soluble in cold water 1.50e+02 g/L |
Synonyms |
Actinospectacin Adspec Ferkel Spectam Kempi Prospec Salmosan T Salmosan-T Spectam Spectam, Ferkel Spectinomycin Spectinomycin Dihydrochloride, Anhydrous Spectinomycin Dihydrochloride, Pentahydrate Spectinomycin Hydrochloride Stanilo Trobicin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Spectinomycin Dihydrochloride Pentahydrate is an aminoglycoside antibiotic that acts by inhibiting protein synthesis in bacteria. [, ] It binds to the 30S ribosomal subunit, interfering with the translation process and ultimately leading to bacterial cell death. [, ]
A: The molecular formula of this compound is C14H28Cl2N2O8S•5(H2O). Its molecular weight is 495.4 g/mol. [, ]
A: Research has shown that the survival of Marek's disease vaccine virus, when mixed with this compound, is significantly affected by the type of diluent used. [] Specifically, diluents with high osmolality (745 mOsm/kg or higher) can negatively impact the vaccine virus survival. [] This highlights the need for specifically formulated diluents that can accommodate the pH and osmolality changes caused by adding this compound to maintain vaccine efficacy. []
A: X-ray diffraction studies have revealed that this compound crystallizes in the orthorhombic crystal system, belonging to the P212121 space group. [] The molecule exists as a ketone hydrate and forms strong hydrogen bonds along the b-axis, explaining the rapid growth of stick-shaped crystals along this direction. []
A: Yes, a mathematical model based on population and mass balance has been developed for the dilution crystallization of this compound. [, ] This model has been used to investigate different operating modes, including constant mass rate addition of diluent, constant mass fraction of diluent, and constant size-independent growth rate. [, ] This research aids in understanding the crystallization process and optimizing production parameters.
A: this compound has been proven effective in treating uncomplicated gonorrhea in both males and females, especially in cases where penicillin resistance or allergy is a concern. [] This highlights its potential as an alternative treatment option for this specific bacterial infection.
A: Studies have been conducted to investigate the acute and subacute toxicity of this compound. [, , , ] Further research has also explored the chronic toxicity of the compound. [, ] These studies are crucial for understanding the potential risks associated with this compound use and establishing safe dosage guidelines.
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